Head‑to‑Head Patent Embedding in Ionizable Lipids – Structural Necessity for LNP Function
In US20210128488A1, 9‑(N‑methylamino)nonanol is explicitly incorporated as the ω‑amino‑alcohol building block in multiple ionizable lipid structures (e.g., compounds of Formula I). The patent demonstrates that the final lipids, when formulated into LNPs, achieve robust in vivo mRNA delivery [1]. Parallel series in the same patent family that employ shorter‑chain amino‑alcohols (e.g., 6‑hydroxyhexylamine) or primary‑amine headgroups show markedly lower expression, although proprietary optimization has narrowed the exemplified space to the nine‑carbon secondary‑amine architecture [1].
| Evidence Dimension | Structural requirement for ionizable lipid activity |
|---|---|
| Target Compound Data | 9‑(N‑methylamino)nonanol is reacted to form ionizable lipids; exemplified lipids contain the nine‑carbon secondary‑amine motif |
| Comparator Or Baseline | Shorter‑chain amino‑alcohols (e.g., 6‑aminohexanol, 8‑aminooctanol) and primary‑amine analogs examined in same patent family |
| Quantified Difference | Exact comparative numbers remain within unpublished proprietary data; the public record shows selection of the nine‑carbon secondary‑amine architecture over alternatives after empirical screening |
| Conditions | In vivo mRNA expression assays (luciferase model) following LNP formulation in rodents, as described in US20210128488A1 |
Why This Matters
Procurement of the specific nine‑carbon secondary‑amine building block is required to replicate the lead lipid structures disclosed in the patent, as even slight chain‑length or amine‑substitution changes alter the lipid's ionization behavior and in vivo performance.
- [1] US Patent Application US20210128488A1. Lipids for use in lipid nanoparticle formulations. Published 2021‑05‑06. View Source
